molecular formula C19H25N5O2 B2914790 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide CAS No. 946325-08-2

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Cat. No. B2914790
CAS RN: 946325-08-2
M. Wt: 355.442
InChI Key: KKWBBHDYIKWICG-UHFFFAOYSA-N
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Description

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide, also known as IPP, is a novel compound that has gained significant interest in scientific research. IPP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological activities.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A study has synthesized and evaluated a novel series of compounds for their cytotoxic and 5-lipoxygenase inhibition activities, aiming to explore their potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016). The synthesis involved condensation reactions and further chemical modifications to explore structure-activity relationships. These compounds were screened against various cancer cell lines and for their ability to inhibit 5-lipoxygenase, a key enzyme involved in inflammation.

Antiviral Activity

Research on pyrimidine derivatives has led to the development of compounds with potent antiviral activities. One study focused on synthesizing derivatives with activity against influenza A neuraminidase virus, showing that modifications of the pyrimidine scaffold could lead to compounds with significant antiviral properties (El-All et al., 2016). Another research effort identified selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum based on a 5-aminopyrazole-4-carboxamide scaffold, which exhibited low nanomolar inhibitory potencies and non-toxicity to mammalian cells, highlighting their potential for treating infections caused by these parasites (Zhang et al., 2014).

Synthetic Methodologies and Chemical Structures

The synthesis and structural characterization of related pyrimidine compounds have been extensively studied to understand their potential applications further. For instance, spectral studies of 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamide compounds provided insights into the effects of substituents on their properties (Arulkumaran et al., 2014). These studies are crucial for designing compounds with desired biological activities by understanding the relationship between their chemical structure and function.

properties

IUPAC Name

4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-14(2)26-18-13-17(20-15(3)21-18)23-9-11-24(12-10-23)19(25)22-16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWBBHDYIKWICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

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